
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anilino group and an acetate ester linked to an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction. This involves reacting the anthraquinone with aniline in the presence of a catalyst such as copper (II) acetate.
Acetylation: The final step involves the acetylation of the anilino group using acetic anhydride in the presence of a base like pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizers and reactors to produce the anthraquinone core.
Catalytic Substitution: Employing continuous flow reactors for the nucleophilic substitution reaction.
Acetylation: Utilizing industrial acetylation units to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.
Substitution: The anilino and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation Products: Further oxidized anthraquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential antifungal and antibacterial properties.
Mécanisme D'action
The mechanism of action of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with DNA and proteins, potentially disrupting their normal function.
Pathways Involved: It may inhibit enzymes involved in DNA replication and repair, leading to cell death in rapidly dividing cells such as cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Known for its antimicrobial properties.
4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde: Investigated for its photochromic properties.
L-Nε-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine: Used in peptide studies as a chromophore.
Uniqueness
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is unique due to its combination of an anilino group and an acetate ester, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
81386-51-8 |
|---|---|
Formule moléculaire |
C22H15NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(4-anilino-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H15NO4/c1-13(24)27-18-12-11-17(23-14-7-3-2-4-8-14)19-20(18)22(26)16-10-6-5-9-15(16)21(19)25/h2-12,23H,1H3 |
Clé InChI |
NGYYYEJQLCWBQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



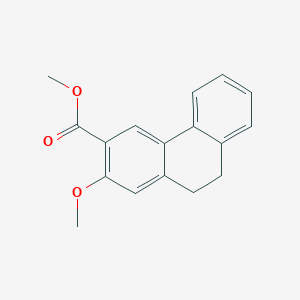

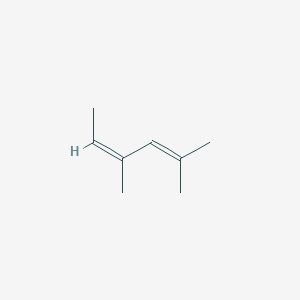
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
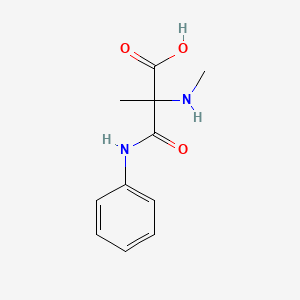
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
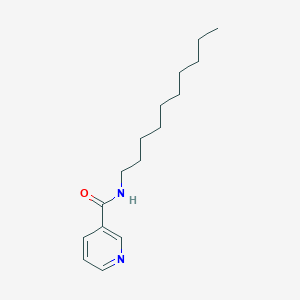
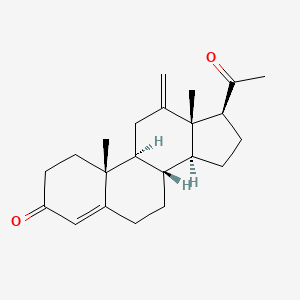

![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)

